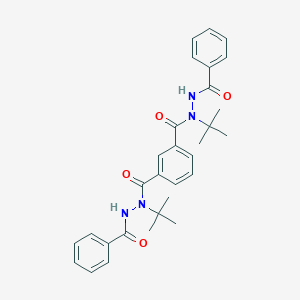![molecular formula C26H20N2O2 B295443 8-[[4-(Quinolin-8-yloxymethyl)phenyl]methoxy]quinoline CAS No. 71037-30-4](/img/structure/B295443.png)
8-[[4-(Quinolin-8-yloxymethyl)phenyl]methoxy]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[[4-(Quinolin-8-yloxymethyl)phenyl]methoxy]quinoline, also known as QM, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a member of the quinoline family of compounds, which have been shown to have a wide range of biological activities, including antitumor, antimalarial, and anti-inflammatory effects.
Aplicaciones Científicas De Investigación
8-[[4-(Quinolin-8-yloxymethyl)phenyl]methoxy]quinoline has been shown to have a wide range of potential applications in scientific research. It has been studied for its ability to inhibit the growth of cancer cells, particularly in breast and lung cancer. This compound has also been shown to have antimalarial effects, inhibiting the growth of Plasmodium falciparum, the parasite responsible for malaria. In addition, this compound has been studied for its anti-inflammatory effects, reducing the production of inflammatory cytokines in vitro.
Mecanismo De Acción
The mechanism of action of 8-[[4-(Quinolin-8-yloxymethyl)phenyl]methoxy]quinoline is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the immune response and inflammation.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, this compound has also been studied for its biochemical and physiological effects. This compound has been shown to induce DNA damage and apoptosis in cancer cells, leading to cell death. It has also been shown to inhibit the growth of blood vessels, which can help to prevent the spread of cancer. In addition, this compound has been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 8-[[4-(Quinolin-8-yloxymethyl)phenyl]methoxy]quinoline is its versatility in scientific research. It has been shown to have a wide range of potential applications, making it useful for a variety of experiments. This compound is also relatively easy to synthesize, with a simple and efficient synthesis method. However, one limitation of this compound is its potential toxicity. While this compound has been shown to be relatively non-toxic in vitro, further studies are needed to determine its safety in vivo.
Direcciones Futuras
There are many potential future directions for research on 8-[[4-(Quinolin-8-yloxymethyl)phenyl]methoxy]quinoline. One area of interest is its potential as a cancer therapy. Further studies are needed to determine the optimal dosage and delivery method for this compound, as well as its safety and efficacy in vivo. In addition, this compound could be studied for its potential as an antimalarial agent, particularly in combination with other antimalarial drugs. Finally, this compound could be studied for its potential as an anti-inflammatory agent, particularly in the treatment of chronic inflammatory diseases such as rheumatoid arthritis.
Métodos De Síntesis
The synthesis of 8-[[4-(Quinolin-8-yloxymethyl)phenyl]methoxy]quinoline involves the reaction of 8-hydroxyquinoline with 4-(chloromethyl)phenylmethanol in the presence of a base catalyst. The resulting intermediate is then reacted with sodium methoxide to produce the final product, this compound. This synthesis method has been optimized to produce high yields of this compound with minimal impurities, making it suitable for large-scale production.
Propiedades
| 71037-30-4 | |
Fórmula molecular |
C26H20N2O2 |
Peso molecular |
392.4 g/mol |
Nombre IUPAC |
8-[[4-(quinolin-8-yloxymethyl)phenyl]methoxy]quinoline |
InChI |
InChI=1S/C26H20N2O2/c1-5-21-7-3-15-27-25(21)23(9-1)29-17-19-11-13-20(14-12-19)18-30-24-10-2-6-22-8-4-16-28-26(22)24/h1-16H,17-18H2 |
Clave InChI |
LUMUNWBFKLCHRW-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)OCC3=CC=C(C=C3)COC4=CC=CC5=C4N=CC=C5)N=CC=C2 |
SMILES canónico |
C1=CC2=C(C(=C1)OCC3=CC=C(C=C3)COC4=CC=CC5=C4N=CC=C5)N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295363.png)
![2-{[3-(4-chlorophenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B295365.png)
![N-(2-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295366.png)
![N-(4-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295367.png)
![2-{[3-(4-chlorophenyl)-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B295369.png)

![8,11-dimethyl-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295384.png)
![8,11-dimethoxy-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295387.png)
![11-methoxy-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295389.png)
![11-methyl-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295390.png)




